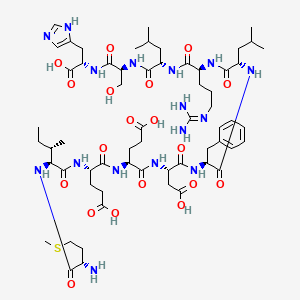
Oxatomide
Overview
Description
Oxatomide, sold under the brand name Tinset among others, is an antihistamine of the diphenylmethylpiperazine family . It is marketed in Europe, Japan, and a number of other countries . It was discovered at Janssen Pharmaceutica in 1975 . Oxatomide lacks any anticholinergic effects . In addition to its H1 receptor antagonism, it also possesses antiserotonergic activity similarly to hydroxyzine .
Synthesis Analysis
The synthesis of Oxatomide involves the reaction of 2-Benzimidazolinone with isopropenyl acetate leading to the singly protected imidazolone derivative . Alkylation of this with 3-chloro-1-bromopropane affords the functionalized derivative . Alkylation of the monobenzhydryl derivative of piperazine with 3 gives oxatomide, after hydrolytic removal of the protecting group .
Molecular Structure Analysis
Oxatomide is a member of the class of benzimidazoles that is 1,3-dihydro-2H-benzimidazol-2-one substituted by a 3-[4-(diphenylmethyl)piperazin-1-yl]propyl group at position 1 . The molecular formula of Oxatomide is C27H30N4O .
Chemical Reactions Analysis
Oxatomide has been found to decrease reactive oxygen species (ROS) generation presumably by inhibiting the neutrophil oxygen metabolism . It also has the ability to scavenge H2O2 and OH .
Physical And Chemical Properties Analysis
Oxatomide has a molecular weight of 426.6 g/mol . It is a solid substance .
Scientific Research Applications
Antagonistic Activity
Oxatomide has been studied for its antagonistic activity. It has been found to antagonize HI activity in a dose-dependent but non-competitive manner . This means that it can inhibit the action of certain substances or conditions, which can be useful in various medical and research applications .
Histamine Release and Degradation
Another significant application of Oxatomide is its effects on evoked histamine release and histamine-N-methyl transferase activity in skin . This suggests that Oxatomide could be used in research related to skin conditions and allergies, where controlling histamine release and degradation is crucial .
H1-Antihistamine
Oxatomide is a new H1-receptor antagonist . This means it can block the action of histamine at the H1 receptor, which can help alleviate symptoms of allergic reactions. Therefore, it is marketed for the symptomatic relief of allergic rhinitis, conjunctivitis, urticaria and other conditions responsive to antihistamines .
Allergic Rhinitis and Conjunctivitis
As an H1-antihistamine, Oxatomide is used for the symptomatic relief of allergic rhinitis and conjunctivitis . These are common conditions caused by an overreaction of the immune system to allergens, and Oxatomide can help alleviate the symptoms by blocking the action of histamine .
Urticaria
Oxatomide is also used for the treatment of urticaria , a condition characterized by red, itchy welts on the skin. By blocking the action of histamine, Oxatomide can help reduce the itching and inflammation associated with urticaria .
Mast Cell and Basophil Mediator Release
The therapeutic effects of Oxatomide are mediated by blockade of histamine H1 receptor and inhibition of release of both preformed mediators such as histamine and de novo synthesized mediators such as leukotrienes and prostaglandins from mast cells and basophils . This suggests that Oxatomide could be used in research related to immune response and inflammation, where controlling the release of these mediators is important .
Mechanism of Action
Target of Action
Oxatomide primarily targets the H1-histamine receptor . This receptor plays a crucial role in the body’s immune response to allergens, and its activation leads to symptoms associated with allergic reactions.
Mode of Action
Oxatomide acts as an antagonist to the H1-histamine receptor . This means it binds to these receptors and blocks them, preventing histamine from attaching and triggering an allergic response . Additionally, Oxatomide has been found to inhibit mast cell degranulation , a process that releases histamine and other inflammatory mediators into the body .
Biochemical Pathways
Oxatomide affects the biochemical pathways associated with allergic reactions. It inhibits the high affinity IgE receptor-activated signal transduction pathways in rat basophilic leukemia cells, playing a role in protein tyrosine hyperphosphorylation and inhibition of extracellular calcium influx . This disruption of calcium influx is thought to inhibit the release of histamine and other inflammatory mediators from mast cells .
Pharmacokinetics
It is known that oxatomide is highly bound to plasma proteins in human blood . In experimental animals, the drug is widely distributed, with the highest drug concentrations occurring in the liver, lung, and pancreas .
Result of Action
The molecular and cellular effects of Oxatomide’s action primarily involve the inhibition of histamine release and the prevention of the effects of exogenous histamine . This results in a reduction of allergic symptoms, as histamine is a key mediator of these responses. Oxatomide also shows some atropine-like activity .
Safety and Hazards
properties
IUPAC Name |
3-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O/c32-27-28-24-14-7-8-15-25(24)31(27)17-9-16-29-18-20-30(21-19-29)26(22-10-3-1-4-11-22)23-12-5-2-6-13-23/h1-8,10-15,26H,9,16-21H2,(H,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAINIUMDFURPJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3NC2=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045181 | |
| Record name | Oxatomide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxatomide | |
CAS RN |
60607-34-3 | |
| Record name | Oxatomide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60607-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxatomide [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060607343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxatomide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12877 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | oxatomide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxatomide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxatomide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXATOMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J31IL9Z2EE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Oxatomide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1R,2R,4R,6S,11R,12S,15R,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone](/img/structure/B1677765.png)



![3-[6-[(4-Methylpiperazin-1-yl)methyl]-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]phenol](/img/structure/B1677773.png)





